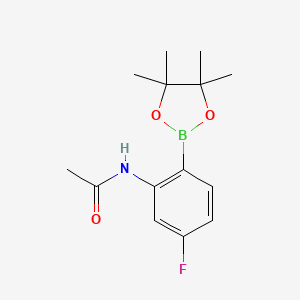

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1150271-67-2) is a boronic ester-containing acetamide derivative with the molecular formula C₁₄H₁₉BNO₃F and a molecular weight of 279.11 g/mol . The compound features a fluorinated phenyl ring substituted with a pinacol boronate ester group at the ortho position relative to the acetamide moiety. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery and materials science .

Key applications include its use as an intermediate in synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules. Its fluorine substituent enhances metabolic stability and modulates electronic properties, while the boronate group facilitates regioselective coupling .

Propiedades

IUPAC Name |

N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDXPRJIXNWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674989 | |

| Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-67-2 | |

| Record name | Acetamide, N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds have been reported to act as flap (5-lipoxygenase-activating protein) regulators. FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme.

Mode of Action

If it acts as a FLAP regulator, it may interact with the FLAP protein to modulate the activity of the 5-lipoxygenase enzyme. This interaction could result in changes to the production of leukotrienes, which are inflammatory mediators.

Análisis Bioquímico

Biochemical Properties

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules, further influencing its biochemical interactions.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered cell proliferation and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid ester group allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the fluorine atom can participate in hydrogen bonding and electrostatic interactions with biomolecules, further stabilizing the compound’s binding and enhancing its inhibitory effects. These interactions collectively contribute to the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or other degradation processes, leading to a gradual decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several days, with minimal degradation.

Actividad Biológica

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : CHBFNO

- Molecular Weight : 293.14 g/mol

- CAS Number : 2246867-88-7

Structural Representation

The compound features a fluorinated phenyl ring attached to an acetamide functional group and a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can inhibit various enzymes and pathways involved in cell proliferation and survival.

Efficacy in Cancer Models

Recent studies have demonstrated that related compounds exhibit potent anticancer effects. For instance:

- Inhibitory Concentration (IC) Values : Compounds similar to this compound have shown IC values ranging from 0.126 µM to 27.4 nM against various cancer cell lines .

Case Studies

- Anticancer Activity : In a study involving MDA-MB-231 triple-negative breast cancer cells, a structurally related compound demonstrated significant inhibition of cell proliferation with an IC of 0.126 µM and effectively reduced lung metastasis in vivo .

- Safety Profiles : A subacute toxicity study indicated that related compounds maintained favorable safety profiles at high doses (40 mg/kg) in healthy mice . This suggests that this compound may also possess a good safety margin.

Table of Biological Activities

Comparación Con Compuestos Similares

Structural and Functional Differences

The compound is compared below with analogs differing in substituent position, halogen type, or additional functional groups.

Physicochemical Properties

Drug Discovery

The target compound is integral to synthesizing ML300-derived noncovalent inhibitors targeting viral proteases. Its fluorinated boronate structure improves binding affinity to hydrophobic enzyme pockets . Chlorinated analogs (e.g., 1218789-92-4) are preferred in kinase inhibitor synthesis due to enhanced steric bulk .

Material Science

Pyridine-based derivatives (e.g., C₁₃H₁₈BN₂O₃) are used in metal-organic frameworks (MOFs) for gas storage, leveraging their rigid heterocyclic cores .

Métodos De Preparación

Preparation of the Boronate Ester-Substituted Fluorophenyl Intermediate

The synthesis generally begins with a halogenated fluorophenyl precursor, which is converted to the boronate ester via palladium-catalyzed borylation.

- Suzuki–Miyaura Borylation :

A common approach involves reacting 5-bromo-2-fluoroaniline or related halogenated fluorobenzenes with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl₂(dppf) or Pd(dppf)Cl₂, and potassium acetate as base, in solvents like 1,4-dioxane or a dioxane/DMF mixture.- Typical conditions: heating at 100 °C under inert atmosphere (argon or nitrogen) for several hours or overnight.

- Yields reported range from 70% to 81%.

- Work-up involves filtration through Celite, solvent removal, and purification by flash chromatography.

- Example: 5-bromo-2-fluorobenzonitrile converted to 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

| Parameter | Typical Values/Conditions |

|---|---|

| Catalyst | PdCl₂(dppf), Pd(dppf)Cl₂, or Pd(PPh₃)₄ |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane, sometimes with DMF |

| Temperature | 100 °C |

| Reaction Time | Overnight (12-16 h) |

| Yield | 70-81% |

Conversion of Boronate Ester Intermediate to Acetamide

The key step is the formation of the acetamide group on the aromatic ring bearing the boronate ester and fluorine substituents.

- Amide Formation via Acylation of Aniline Derivative :

Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives, acylation with acyl chlorides (e.g., acetyl chloride or substituted acyl chlorides) in the presence of a base such as triethylamine in dichloromethane at low temperatures (0 °C to room temperature) is effective.- The acyl chloride can be prepared in situ from the corresponding carboxylic acid using thionyl chloride and catalytic DMF.

- Reaction proceeds with stirring for several hours, followed by aqueous work-up and purification.

- This method preserves the boronate ester functionality and provides good yields of the target acetamide.

| Parameter | Typical Values/Conditions |

|---|---|

| Starting Material | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Acylating Agent | Acetyl chloride (or acyl chloride prepared in situ) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Yield | Moderate to high (typically >70%) |

Alternative Reduction and Functionalization Routes

- Reduction of formyl-substituted boronate esters to corresponding alcohols using sodium borohydride in methanol has been reported as a precursor step for further functionalization.

- This method may be adapted to prepare intermediates for subsequent acetamide formation but is less direct for the target compound.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed borylation | Halogenated fluorobenzene, bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 100 °C, inert atmosphere | 70-81 | Key step to install boronate ester moiety |

| Acylation of aniline derivative | Acetyl chloride (or in situ generated), triethylamine, DCM, 0 °C to RT, 2-4 h | >70 | Forms amide bond without degrading boronate ester |

| Reduction of formyl boronate esters | NaBH₄, methanol, room temp | 94-97 | For related intermediates, not direct for acetamide |

Q & A

Q. What are the standard synthetic routes for N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how is reaction completion monitored?

The synthesis typically involves coupling a boronic ester precursor with an acetamide derivative. A common method uses potassium carbonate in dimethylformamide (DMF) as a base and solvent, with chloroacetylation steps. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediates and confirm product formation. Post-reaction, the product is isolated by precipitation in water and purified via recrystallization or column chromatography . Characterization data (e.g., NMR, mass spectrometry) should align with theoretical values for molecular weight and functional groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the aromatic fluorine environment, boronic ester group (B-O stretching), and acetamide moiety (amide C=O stretch at ~1650–1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns consistent with boron (e.g., M+1 and M+2 peaks).

- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are observed .

Advanced Research Questions

Q. How can the boronic ester moiety in this compound be leveraged in cross-coupling reactions for drug discovery?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura coupling with aryl halides, forming biaryl structures critical in pharmacophores. Optimize conditions using:

Q. What strategies mitigate hydrolysis of the boronic ester under aqueous conditions?

The ester is moisture-sensitive. Strategies include:

- Storage : Anhydrous conditions (e.g., desiccated environment, argon atmosphere).

- Reaction Solvents : Use tetrahydrofuran (THF) or dioxane with molecular sieves.

- Stabilizers : Add pinacol or ethylene glycol to buffer pH and chelate borate intermediates. Stability assays (e.g., ¹H NMR in D₂O over 24h) quantify degradation rates .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- DFT Calculations : Assess HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic attacks.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina.

- FTIR and Raman Spectroscopy : Correlate experimental vibrational spectra with theoretical modes (e.g., B-O stretches at ~1350 cm⁻¹) .

Q. How should researchers address discrepancies in purity data between HPLC and NMR?

- HPLC : Detects non-volatile impurities (e.g., unreacted starting materials).

- NMR : Identifies volatile or deuterated solvent residues.

- Resolution : Use orthogonal methods (e.g., LC-MS) to reconcile data. For example, a missing peak in HPLC but present in NMR may indicate a volatile byproduct .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Reactor Design : Use flow chemistry for exothermic steps (e.g., boronation).

- Purification : Replace column chromatography with fractional crystallization or membrane filtration.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman to monitor real-time reaction parameters .

Methodological Considerations

Q. How to optimize reaction conditions for introducing fluorine at the 5-position of the phenyl ring?

Q. What analytical workflows validate batch-to-batch consistency in academic settings?

- QC Protocols :

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Confirm boron content via ICP-MS.

- Stability Indicating Assays : Stress testing (heat, light, humidity) followed by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.